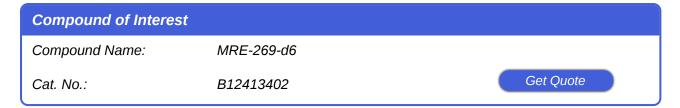


The Pharmacokinetics of MRE-269: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of MRE-269, the active metabolite of the prostacyclin receptor agonist selexipag. MRE-269 is the primary contributor to the pharmacological activity of selexipag, which is used in the treatment of pulmonary arterial hypertension (PAH). This document summarizes key pharmacokinetic data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows. The deuterated isotopologue, **MRE-269-d6**, is likely utilized as an internal standard in quantitative bioanalytical assays for MRE-269, though specific pharmacokinetic studies on **MRE-269-d6** are not publicly available.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of MRE-269 has been characterized in several clinical studies involving healthy volunteers. The data presented below is a summary from single and multiple ascending dose studies.

Table 1: Single Dose Pharmacokinetic Parameters of MRE-269 in Healthy Male Subjects



Parameter	100 μg Selexipag Dose	400 μg Selexipag Dose
Tmax (h)	~4.0	~4.0
Cmax (ng/mL)	Data not consistently reported	Data not consistently reported
AUC (ng·h/mL)	Data not consistently reported	Data not consistently reported
Half-life (t½) (h)	7.9	9.4 - 14.22

Table 2: Multiple Dose Pharmacokinetic Parameters of MRE-269 in Healthy Male Subjects (following up-

titration)

Parameter	Up to 600 μg Selexipag Twice Daily	
Tmax (h)	~4.0	
Cmax (ng/mL)	Data not consistently reported	
AUC (ng·h/mL)	Data not consistently reported	
Half-life (t½) (h)	~10.53	

Note: Exposure to MRE-269 (AUC) is approximately 3- to 4-fold higher than that of the parent drug, selexipag. The presence of food has been shown to decrease the exposure to MRE-269 by 27%.

Experimental Protocols In Vivo Pharmacokinetic Studies in Healthy Volunteers

Study Design: The pharmacokinetic parameters of MRE-269 were primarily determined through Phase I, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy male subjects. An up-titration dosing regimen was often employed to improve tolerability.

Dosing:



- Single Dose Studies: Oral administration of selexipag at doses ranging from 100 μg to 400 μg .
- Multiple Dose Studies: Twice-daily oral administration of selexipag with doses up-titrated in steps, for instance, from 400 μ g to 600 μ g.

Sample Collection and Analysis:

- Blood samples were collected at various time points post-dose to characterize the plasma concentration-time profile of MRE-269.
- Plasma concentrations of MRE-269 were quantified using validated bioanalytical methods, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), with MRE-269-d6 used as an internal standard for accurate quantification.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the conversion of selexipag to MRE-269 and the subsequent metabolism of MRE-269.

Methodology:

- Microsomal Incubations: Selexipag was incubated with human liver and intestinal microsomes.
- Enzyme Contribution: The primary enzyme responsible for the hydrolysis of selexipag to MRE-269 is carboxylesterase 1 (CES1) in the liver and CES2 in the intestine.
- Further Metabolism: The metabolism of MRE-269 is mediated by cytochrome P450 enzymes (CYP2C8 and CYP3A4) and UDP-glucuronosyltransferases (UGT1A3 and UGT2B7).

In Vitro Pharmacodynamic Assays

cAMP Measurement Assay:

• Cell Line: Human pulmonary artery smooth muscle cells (PASMCs).

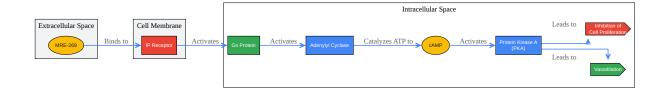


 Protocol: PASMCs were treated with varying concentrations of MRE-269. The intracellular levels of cyclic adenosine monophosphate (cAMP) were then measured, typically using a competitive immunoassay or a reporter gene assay. MRE-269 has been shown to increase cAMP levels in a concentration-dependent manner in these cells.

Cell Proliferation Assay:

- Cell Line: PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH).
- Protocol: The antiproliferative effects of MRE-269 were assessed by measuring the inhibition of platelet-derived growth factor (PDGF)-induced cell proliferation. MRE-269 has been demonstrated to suppress the proliferation of these cells.

Visualizations MRE-269 Signaling Pathway

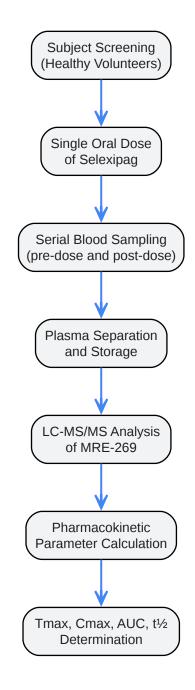


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Caption: MRE-269 signaling cascade in vascular smooth muscle cells.

Experimental Workflow for a Single Dose Pharmacokinetic Study





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Caption: Workflow for a single-dose pharmacokinetic study of MRE-269.

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